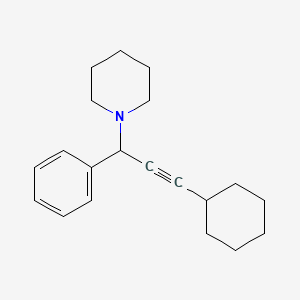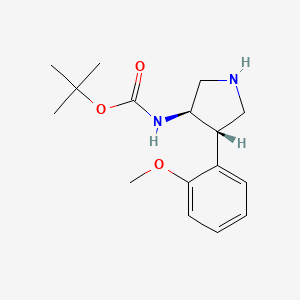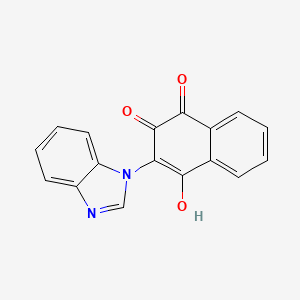
1-Chloro-3-(naphthalen-1-yl)isoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-3-(naphthalen-1-yl)isoquinoline is a chemical compound that belongs to the class of isoquinolines. Isoquinolines are nitrogen-containing heterocyclic compounds that are structurally related to quinolines. This compound is characterized by the presence of a chlorine atom at the first position and a naphthyl group at the third position of the isoquinoline ring. It has a molecular formula of C19H12ClN and a molecular weight of 289.76 g/mol .
Méthodes De Préparation
The synthesis of 1-Chloro-3-(naphthalen-1-yl)isoquinoline can be achieved through various synthetic routes. One common method involves the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals as starting materials. The reaction proceeds through cyclization under acidic conditions to form the isoquinoline ring . Another method involves the oxidative cross-coupling reaction between isoquinolines and 2-naphthols, which provides a straightforward and scalable route to acquire the desired compound . Industrial production methods may involve the use of metal catalysts or catalyst-free processes in water to achieve efficient synthesis .
Analyse Des Réactions Chimiques
1-Chloro-3-(naphthalen-1-yl)isoquinoline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include strong acids or bases, metal catalysts, and oxidizing agents . For example, the compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles. Oxidation reactions can lead to the formation of N-oxides, which can activate the pyridine ring for further reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-Chloro-3-(naphthalen-1-yl)isoquinoline has various scientific research applications. In chemistry, it is used as a building block for the synthesis of other complex molecules and ligands . In biology and medicine, isoquinoline derivatives have shown potential as antimalarial agents, with some compounds exhibiting activity against chloroquine-resistant strains of Plasmodium falciparum . Additionally, isoquinoline derivatives are used in the development of dyes and fluorescent probes for imaging applications . The compound’s unique structure and reactivity make it valuable for research in organic synthesis and medicinal chemistry.
Mécanisme D'action
The mechanism of action of 1-Chloro-3-(naphthalen-1-yl)isoquinoline involves its interaction with molecular targets and pathways in biological systems. Isoquinoline derivatives are known to interact with enzymes and receptors, leading to various biological effects . For example, in antimalarial activity, isoquinoline derivatives inhibit the growth of Plasmodium parasites by interfering with their metabolic pathways . The specific molecular targets and pathways involved depend on the particular application and the structure of the isoquinoline derivative.
Comparaison Avec Des Composés Similaires
1-Chloro-3-(naphthalen-1-yl)isoquinoline can be compared with other similar compounds, such as 1-(naphthalen-1-yl)isoquinoline and 1-[2-(diphenylphosphanyl)naphthalen-1-yl]isoquinoline . These compounds share the isoquinoline core structure but differ in the substituents attached to the ring. The presence of different substituents can significantly influence the compound’s reactivity, biological activity, and applications. For example, the presence of a chlorine atom in this compound may enhance its reactivity in nucleophilic substitution reactions compared to its non-chlorinated analogs.
Propriétés
Numéro CAS |
651052-84-5 |
|---|---|
Formule moléculaire |
C19H12ClN |
Poids moléculaire |
289.8 g/mol |
Nom IUPAC |
1-chloro-3-naphthalen-1-ylisoquinoline |
InChI |
InChI=1S/C19H12ClN/c20-19-16-10-4-2-7-14(16)12-18(21-19)17-11-5-8-13-6-1-3-9-15(13)17/h1-12H |
Clé InChI |
HBQPXNHMZDVDNG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC=C2C3=CC4=CC=CC=C4C(=N3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl 2-ethyl-7-(2-hydroxyethyl)-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate](/img/structure/B11839865.png)
![Benzenemethanol, 4-[[[tris(1-methylethyl)silyl]oxy]methyl]-](/img/structure/B11839877.png)


![4-[(4-Chlorophenyl)methyl]-7-methoxyisoquinoline](/img/structure/B11839895.png)
![N'-[(Ethylcarbamoyl)oxy][(quinolin-8-yl)oxy]ethanimidamide](/img/structure/B11839900.png)
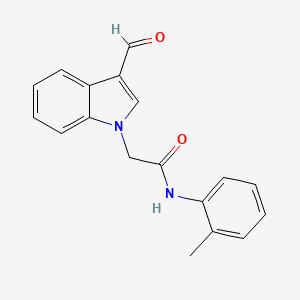
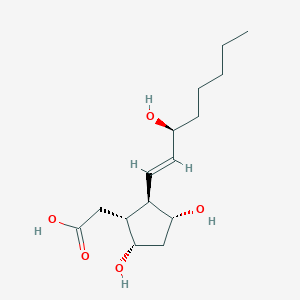
![6'-(3-Ethylureido)-[3,3'-bipyridine]-5-carboxylic acid](/img/structure/B11839914.png)
